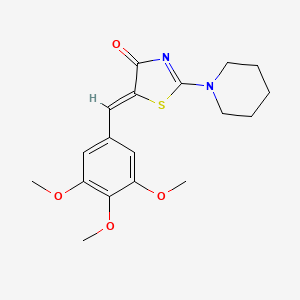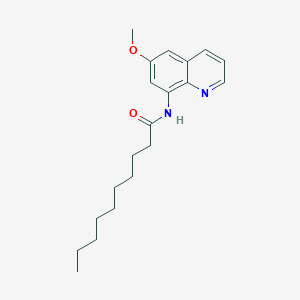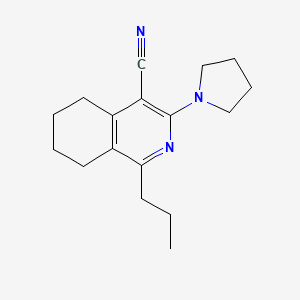![molecular formula C22H11F6NO3S2 B11618319 (5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11618319.png)
(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮是一种复杂的 有机化合物,以其独特的结构为特征,该结构包含噻唑烷酮核心、呋喃环和三氟甲基。
准备方法
合成路线和反应条件
(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮的合成 通常涉及多步有机反应。一种常见的方法包括在碱性条件下将呋喃衍生物与噻唑烷酮前体缩合。反应 通常在氢化钠或碳酸钾等碱的存在下进行,并使用二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等合适的溶剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和自动化 合成平台可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术来获得高纯度的 化合物。
化学反应分析
反应类型
(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 会经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂氧化以形成亚砜或砜。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂进行以产生相应的醇或胺。
取代: 亲核取代反应可以在三氟甲基或呋喃环上发生,使用甲醇钠或叔丁醇钾等试剂。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)
还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)
取代: 甲醇钠,叔丁醇钾
形成的主要产物
氧化: 亚砜,砜
还原: 醇,胺
取代: 取决于所用亲核试剂的各种取代衍生物
科学研究应用
化学
在化学中,(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机制和开发新颖的合成方法。
生物学
在生物学研究中,该化合物正在研究其作为生物活性分子的潜力。研究表明它可能表现出抗菌、抗真菌和 抗癌特性,使其成为药物开发的候选药物。
医学
在医学中,(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 正在探索其治疗潜力。它与特定生物靶标相互作用的能力使其成为开发新药的有希望的先导化合物。
工业
在工业领域,该化合物用于开发先进材料。其独特的化学性质使其适用于涂料、聚合物和电子材料 等应用。
作用机制
(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标的相互作用。该化合物可以结合酶、受体或其他蛋白质,调节其活性。 例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致其潜在的抗癌作用。三氟甲基和噻唑烷酮 核心在其结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
- (5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 可以与其他噻唑烷酮衍生物进行比较,例如:
- 2-硫代亚甲基-3-苯基-1,3-噻唑烷-4-酮
- 2-硫代亚甲基-5-(4-甲氧基苯基)-3-苯基-1,3-噻唑烷-4-酮
独特性
(5E)-2-硫代亚甲基-5-({5-[4-(三氟甲氧基)苯基]呋喃-2-YL}亚甲基)-3-[3-(三氟甲基)苯基]-1,3-噻唑烷-4-酮 的独特性在于其三氟甲基和呋喃环的组合,赋予其独特的化学和生物学特性。这些特征增强了其稳定性、 反应性和与其他类似化合物相比的潜在生物活性。
属性
分子式 |
C22H11F6NO3S2 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
(5E)-2-sulfanylidene-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H11F6NO3S2/c23-21(24,25)13-2-1-3-14(10-13)29-19(30)18(34-20(29)33)11-16-8-9-17(31-16)12-4-6-15(7-5-12)32-22(26,27)28/h1-11H/b18-11+ |
InChI 键 |
PATTXWMGBBWSFK-WOJGMQOQSA-N |
手性 SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/SC2=S)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)SC2=S)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan-2-yl{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}methanone](/img/structure/B11618239.png)

![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B11618253.png)


![(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618277.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11618278.png)
![3-(4-Bromophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11618286.png)


![2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618308.png)
![7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618309.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618313.png)

